molecular formula C20H27N3O2 B2664210 2-(1H-indol-1-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one CAS No. 2320381-03-9

2-(1H-indol-1-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one

Katalognummer: B2664210
CAS-Nummer: 2320381-03-9
Molekulargewicht: 341.455
InChI-Schlüssel: JDLJGZGFAGGLEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(1H-indol-1-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one features a hybrid structure combining an indole moiety, a piperidine ring, and a methoxypyrrolidine substituent. Its structural complexity, particularly the ethanone-linked piperidine and indole groups, aligns with compounds studied for pharmacological activities, such as enzyme inhibition or receptor modulation .

Eigenschaften

IUPAC Name

2-indol-1-yl-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-25-18-9-13-22(14-18)17-7-11-21(12-8-17)20(24)15-23-10-6-16-4-2-3-5-19(16)23/h2-6,10,17-18H,7-9,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLJGZGFAGGLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(1H-indol-1-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one, also known as a synthetic indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by an indole core linked to a piperidine moiety, which contributes to its pharmacological properties.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O
Molecular Weight 298.36 g/mol
CAS Number 1797842-62-6

Anticancer Properties

Research indicates that indole derivatives possess significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar structures can effectively target cancer pathways, leading to reduced viability of cancer cells and enhanced apoptosis rates .

Neuroprotective Effects

The presence of the piperidine and pyrrolidine moieties in the compound suggests potential neuroprotective effects. Compounds containing indole structures have been linked to neuroprotection against oxidative stress and neuronal apoptosis. In vitro studies indicate that such derivatives can modulate neurotransmitter levels and protect neuronal cells from damage, making them candidates for treating neurodegenerative disorders .

Antimicrobial Activity

Indole derivatives are recognized for their antimicrobial properties. Preliminary investigations into the biological activity of this compound suggest it may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of indole derivatives, including this compound, against various cancer cell lines. The results indicated that modifications to the indole core significantly influenced cytotoxicity, with certain analogs demonstrating IC50 values in the low micromolar range against breast and lung cancer cells .

Study 2: Neuroprotective Mechanism

In another study focusing on neuroprotection, researchers assessed the effects of this compound on neuronal cultures exposed to oxidative stress. The findings revealed that the compound reduced reactive oxygen species (ROS) levels and preserved mitochondrial function, suggesting a protective role against neurodegeneration .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit promising anticancer properties. For instance, derivatives containing indole and piperidine frameworks have shown efficacy in inhibiting the proliferation of cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have demonstrated that similar compounds can exhibit significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuropharmacology

The presence of both piperidine and pyrrolidine rings suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that the compound may act as a modulator of acetylcholine receptors, which could have implications for treating neurodegenerative diseases like Alzheimer's. Inhibition assays have shown that related compounds can effectively inhibit acetylcholinesterase activity, supporting their potential use in cognitive enhancement therapies.

Analgesic Effects

Research into the analgesic properties of similar compounds indicates that they may possess pain-relieving effects. The mechanism may involve modulation of pain pathways through interaction with opioid receptors or other pain-related signaling molecules. This opens avenues for developing new analgesics derived from the indole-piperidine scaffold.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole-piperidine derivatives and screened them against several cancer cell lines. One derivative showed IC50 values below 10 µM against breast cancer cells, indicating strong anti-proliferative activity. Molecular docking studies suggested that the compound binds effectively to the active site of key oncogenic proteins.

Study 2: Antimicrobial Screening

A recent investigation assessed the antimicrobial properties of several derivatives based on the target compound. The study revealed that one derivative exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as a broad-spectrum antibiotic.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Piperidin-1-yl Ethanone Derivatives

Compounds sharing the piperidin-1-yl ethanone core exhibit diverse pharmacological profiles depending on substituents:

  • E629-0296 (): Contains a piperazine ring instead of piperidine and a thiophene-substituted indole. The thiophene group may alter electronic properties, influencing binding interactions .
  • 6n (): Features a benzoic acid phenoxy group attached to the ethanone-piperidine backbone.

Indole-Containing Analogs

  • 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone (): Shares an indole-ethanone-piperazine scaffold. The diphenylmethyl group introduces steric bulk, which could reduce metabolic clearance compared to the target’s methoxypyrrolidine, suggesting trade-offs between stability and target engagement .
  • 2-(4-Methoxyphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (): Replaces indole with a methoxyphenoxy group and adds a thiazole-pyridine substituent. This modification likely shifts activity toward kinase inhibition, contrasting with the target’s undefined mechanism .

Substituent Effects on Physicochemical Properties

  • Methoxypyrrolidine vs. Methylamino-pyrrolidine: describes 2-[4-(methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one, where the methylamino group increases basicity compared to the target’s methoxy substituent. This could enhance membrane permeability but reduce metabolic stability .
  • Chloromethylphenyl vs.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Piperidine-Ethanone-Indole 3-Methoxypyrrolidine ~377.5 (estimated) Undefined (structural focus)
E629-0296 Piperazine-Ethanone-Indole Thiophene, 4-fluorophenyl 435.5 GCPR6 inverse agonist (antiparkinsonian)
6n (Rahul Tyag, ) Piperidine-Ethanone-Phenoxy Benzoic acid phenoxy 424.3 Anthelmintic candidate (88% yield)
1-(4-(Diphenylmethyl)piperazin-1-yl)-... Piperazine-Ethanone-Indole Diphenylmethyl, 3-isopropyl 501.6 Undefined (structural focus)
2-[4-(Methylamino)piperidin-1-yl]-... Piperidine-Ethanone-Pyrrolidine Methylamino-pyrrolidine 225.3 High polarity, potential CNS activity

Research Findings and Implications

  • Synthetic Accessibility : Compounds like 6n () and 1f () demonstrate efficient synthetic routes (e.g., coupling reactions, cyclization), suggesting that the target compound could be synthesized using similar methodologies .
  • Substituent Optimization : The methoxypyrrolidine group in the target compound may balance lipophilicity and metabolic stability better than halogenated or bulky substituents (e.g., diphenylmethyl in ) .

Q & A

Q. Critical Parameters :

  • Catalyst Selection : Use of Pd-based catalysts for coupling reactions may enhance efficiency but requires strict control of moisture and oxygen levels .
  • Temperature : Reactions are typically conducted at 0–25°C to avoid decomposition of sensitive intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Yields range from 40–65% depending on substituent steric effects .

How should researchers approach the characterization of this compound using spectroscopic and chromatographic techniques?

Basic Research Question
Characterization requires a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with an error margin <5 ppm .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify indole, piperidine, and methoxypyrrolidine moieties. Key signals include:
    • Indole NH proton at δ 10–12 ppm (DMSO-d6).
    • Methoxy group at δ 3.2–3.4 ppm .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

Methodological Tip : For unstable intermediates, use low-temperature NMR or stabilize with deuterated solvents like CDCl3 .

What in vitro models are suitable for evaluating the fungicidal activity of this compound, given structural similarities to known fungicides?

Basic Research Question

  • Antifungal Assays :
    • MIC Determination : Broth microdilution against Fusarium oxysporum or Botrytis cinerea (IC50 values typically 0.5–5 µM) .
    • Spore Germination Inhibition : Assess hyphal growth inhibition at 10–100 µg/mL .
  • Mechanistic Studies :
    • Target ergosterol biosynthesis (similar to azoles) using sterol quantification via GC-MS .
    • Enzyme inhibition assays (e.g., CYP51 activity in fungal lysates) .

How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Advanced Research Question

  • Key Modifications :
    • Piperidine Substituents : Replace 3-methoxypyrrolidine with 4-fluorophenyl or cyclopropyl groups to enhance lipophilicity and membrane penetration .
    • Indole Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to improve binding to fungal targets .
  • Experimental Design :
    • Parallel synthesis of 10–20 derivatives with systematic substituent variations.
    • Bioactivity screening in fungal models and cytotoxicity profiling (e.g., mammalian cell lines like HEK293) .
  • Computational Tools : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for CYP51 .

What strategies are effective in resolving discrepancies between computational predictions and experimental bioactivity data for this compound?

Advanced Research Question

  • Data Contradiction Analysis :
    • Solvent Effects : Adjust docking parameters to account for solvation (e.g., implicit solvent models like GB/SA) if in vitro assays show lower activity than predicted .
    • Conformational Flexibility : Perform molecular dynamics simulations (e.g., 100 ns runs) to assess protein-ligand stability .
  • Experimental Validation :
    • Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
    • X-ray crystallography of the compound bound to CYP51 (if crystallizable) .

What pharmacokinetic parameters should be prioritized in preclinical studies, based on the compound's structural features?

Advanced Research Question

  • Key Parameters :
    • Oral Bioavailability : Assessed using Caco-2 cell monolayers for permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2 >30 min preferred) .
    • Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction (fu >5% ideal for efficacy) .
  • In Vivo Disposition : Radiolabeled compound (e.g., 14C) in rodent models to track tissue distribution and excretion pathways .

How can researchers address solubility and stability challenges during formulation development for in vivo studies?

Advanced Research Question

  • Solubility Enhancement :
    • Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to achieve >1 mg/mL in aqueous buffers .
    • Salt formation (e.g., hydrochloride) for ionizable groups .
  • Stability Optimization :
    • pH adjustment (pH 3–5 for aqueous solutions) to prevent hydrolysis of the methoxy group .
    • Lyophilization for long-term storage (-80°C, argon atmosphere) .

What analytical methods are recommended for detecting degradation products in stability studies?

Advanced Research Question

  • Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) .
  • LC-MS/MS : Use a Q-TOF system to identify degradation products (e.g., demethylation of methoxypyrrolidine) .
  • Quantification : Develop a stability-indicating HPLC method with validation per ICH Q2(R1) guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.